Tofacitinib Impurity 24 Tofacitinib Impurity 24
Brand Name: Vulcanchem
CAS No.:
VCID: VC16497569
InChI: InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)
SMILES:
Molecular Formula: C16H20N6O2
Molecular Weight: 328.37 g/mol

Tofacitinib Impurity 24

CAS No.:

Cat. No.: VC16497569

Molecular Formula: C16H20N6O2

Molecular Weight: 328.37 g/mol

* For research use only. Not for human or veterinary use.

Tofacitinib Impurity 24 -

Specification

Molecular Formula C16H20N6O2
Molecular Weight 328.37 g/mol
IUPAC Name N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide
Standard InChI InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)
Standard InChI Key BKXHGXXDZRQCDL-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Tofacitinib Impurity 24 possesses the molecular formula C₁₆H₂₀N₆O₂ and a molecular weight of 328.37 g/mol . The compound features a pyrrolo[2,3-d]pyrimidin-4-amine oxide core linked to a 4-methylpiperidin-3-yl moiety via a methylated amine bridge. The stereochemical configuration at the piperidine ring (3R,4R) is critical for its interaction with oxidative pathways during tofacitinib synthesis . The SMILES notation CC1CCN(CC1N+(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N encapsulates its connectivity, highlighting the cyanoacetyl group and N-oxide functionality .

Spectroscopic and Computational Data

The InChIKey BKXHGXXDZRQCDL-UHFFFAOYSA-N facilitates database interoperability, while the 3D conformer models reveal a planar pyrrolopyrimidine ring system with axial chirality at the piperidine nitrogen. Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, suggesting moderate polarity that influences its chromatographic behavior .

Synthesis and Formation Pathways

Origin in Tofacitinib Manufacturing

Tofacitinib Impurity 24 emerges during the final oxidation step of tofacitinib’s piperidine intermediate. The reaction of CP-690550 (tofacitinib free base) with peroxides or atmospheric oxygen under basic conditions yields the N-oxide derivative . Process parameters such as temperature (>40°C), prolonged reaction times, and residual metal catalysts accelerate this transformation, necessitating stringent control during scale-up .

Degradation Under Stress Conditions

Analytical Methodologies for Detection and Quantification

Chromatographic Separation

A stability-indicating HPLC method validated per ICH Q2(R1) guidelines achieves baseline resolution of Tofacitinib Impurity 24 from other process-related impurities (Amine, Dihydro, Benzyl) . Key parameters include:

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile: phosphate buffer (pH 3.0) (30:70 v/v)
Flow Rate1.0 mL/min
DetectionDAD at 254 nm
Retention Time21.97 minutes

Validation Metrics

  • Linearity: R² = 0.9998 over 0.05–0.75 µg/mL

  • LOD/LOQ: 0.017 µg/mL and 0.052 µg/mL, respectively

  • Accuracy: 98.2–101.5% recovery across spike levels

  • Robustness: ≤2.1% RSD under variable flow (±0.1 mL/min) and temperature (±5°C)

Regulatory and Pharmacopeial Specifications

ICH Thresholds and Compliance

Applications in Pharmaceutical Research

Stability Studies and Method Development

Tofacitinib Impurity 24 serves as a marker for oxidative degradation in accelerated stability trials (40°C/75% RH). Its quantification enables shelf-life extrapolation, with a degradation rate constant (k) of 3.2 × 10⁻³ day⁻¹ at 25°C .

Reference Standard Characterization

SynZeal’s SZ-T010042 lot exhibits the following QC attributes:

ParameterSpecification
Purity (HPLC)≥98.5%
Water Content≤0.5% (Karl Fischer)
Residual Solvents<500 ppm (ICH Q3C Class 3)
ChromaticityLOD <0.1 (CIELab)

Comparative Analysis of Literature Data

Discrepancies between PubChem’s molecular weight (328.37 g/mol) and SynZeal’s reported value (328.4 g/mol) reflect rounding conventions rather than analytical variance. Chromatographic retention times across studies align within ±0.2 minutes, affirming method transferability .

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidating the enzymatic pathways (e.g., CYP450) involved in in vivo N-oxide reduction.

  • Advanced Detection Techniques: Implementing UPLC-QTOF-MS for trace-level quantification (≤0.001%).

  • Synthetic Optimization: Exploring reductive conditions to suppress Impurity 24 formation during API synthesis.

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